2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide
Overview
Description
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide is a complex organic compound featuring a piperazine ring substituted with a 2,3-difluorobenzyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide typically involves multiple steps:
Formation of 2,3-difluorobenzyl bromide: This can be achieved by brominating 2,3-difluorotoluene using bromine in the presence of a catalyst.
Nucleophilic substitution: The 2,3-difluorobenzyl bromide is then reacted with piperazine to form 1-(2,3-difluorobenzyl)piperazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives
Scientific Research Applications
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl alcohol: Shares the 2,3-difluorobenzyl group but lacks the piperazine and acetamide moieties.
2,3-Difluorobenzyl bromide: Used as an intermediate in the synthesis of the target compound.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another benzamide derivative with similar structural features.
Uniqueness
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c1-3-20(2)14(22)9-13-16(23)19-7-8-21(13)10-11-5-4-6-12(17)15(11)18/h4-6,13H,3,7-10H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUUQEVAJYNNGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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